REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([N+:12]([O-])=O)=[CH:4][N:3]=1.[Cl-].[Ca+2].[Cl-]>C(O)C.O.[Fe]>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([NH2:12])=[CH:6][C:7]=1[C:8]([F:11])([F:9])[F:10] |f:1.2.3|
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Name
|
|
Quantity
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2.27 g
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Type
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reactant
|
Smiles
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ClC1=NC=C(C=C1C(F)(F)F)[N+](=O)[O-]
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Name
|
|
Quantity
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1.1 g
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Type
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reactant
|
Smiles
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[Cl-].[Ca+2].[Cl-]
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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O
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Name
|
|
Quantity
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4.5 g
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Type
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catalyst
|
Smiles
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[Fe]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Heat
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Type
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TEMPERATURE
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Details
|
at reflux for 1 hour
|
Duration
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1 h
|
Type
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TEMPERATURE
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Details
|
Cool the mixture
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Type
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FILTRATION
|
Details
|
filter through Celite
|
Type
|
CUSTOM
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Details
|
Evaporate the filtrate
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Type
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DISSOLUTION
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Details
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dissolve the residue in EtOAc (200 mL)
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Type
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WASH
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Details
|
wash with saturated NaHCO3(aq) (100 mL) and brine (100 mL)
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Type
|
CUSTOM
|
Details
|
Dry the
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Type
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EXTRACTION
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Details
|
organic extract over MgSO4
|
Type
|
CUSTOM
|
Details
|
remove the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=N1)N)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |